Piperazine Citrate
Overview
Description
Piperazine Citrate is a chemical compound that combines piperazine with citric acid. This compound is often referred to as this compound. It is known for its use in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Piperazine Citrate can be synthesized by reacting piperazine with citric acid in a specific molar ratio. The reaction typically involves dissolving citric acid in water and then adding piperazine to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound. The product is then crystallized and purified.
Industrial Production Methods
In industrial settings, the production of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Piperazine Citrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound are quite common, where one or more functional groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Piperazine Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, it is used to study the effects of piperazine derivatives on biological systems.
Medicine: this compound is known for its use as an anthelmintic agent, helping to treat parasitic worm infections.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) involves its interaction with specific molecular targets. For instance, as an anthelmintic agent, it acts as a gamma-aminobutyric acid (GABA) receptor agonist. By binding to GABA receptors on the muscle membranes of parasitic worms, it causes hyperpolarization of nerve endings, leading to flaccid paralysis of the worms .
Comparison with Similar Compounds
Similar Compounds
Piperazine citrate: This is the same compound but often referred to by a different name.
Citric acid sesquipiperazine salt hydrate: Another name for the same compound.
Tri-piperazine dicitrate: A similar compound with a different stoichiometric ratio.
Uniqueness
This compound is unique due to its specific combination of piperazine and citric acid, which imparts distinct chemical properties and biological activities. Its ability to act as a GABA receptor agonist sets it apart from other similar compounds, making it particularly useful in medical applications.
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDHUROHDHPVIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N6O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41372-10-5 (unspecified hydrate), 110-85-0 (Parent), 77-92-9 (Parent) | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40883334 | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
642.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144-29-6 | |
Record name | Piperazine citrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, 2-hydroxy-1,2,3-propanetricarboxylate (3:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIPERAZINE CITRATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI85381D5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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